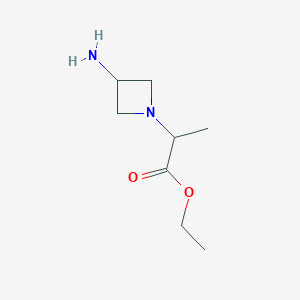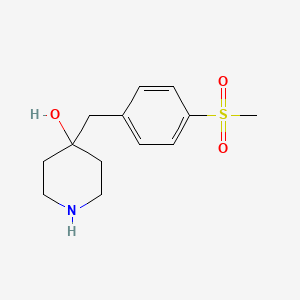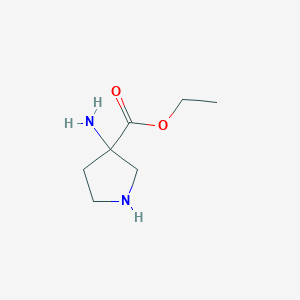
Ethyl 3-aminopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-aminopyrrolidine-3-carboxylate is a chemical compound characterized by a five-membered pyrrolidine ring with an ethyl ester and an amino group attached to the third carbon. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-aminopyrrolidine-3-carboxylate typically involves the cyclization of suitable precursors. One common method is the reaction of ethyl 3-aminocrotonate with an appropriate amine under acidic or basic conditions to form the pyrrolidine ring . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-aminopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted pyrrolidines.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-aminopyrrolidine-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 3-aminopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors to alter cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-carboxylate: Similar structure but with the carboxylate group at the second position.
Proline: A naturally occurring amino acid with a pyrrolidine ring.
Pyrrolidine-2,5-dione: A derivative with two carbonyl groups at the second and fifth positions.
Uniqueness: Ethyl 3-aminopyrrolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl ester and amino group at the third position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H14N2O2 |
|---|---|
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
ethyl 3-aminopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5,8H2,1H3 |
InChI-Schlüssel |
SBFOGFBVUQFGET-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCNC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


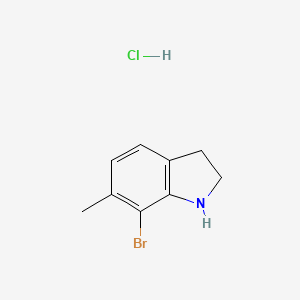

![[(3-Aminopropoxy)methyl]trimethylsilane](/img/structure/B13520000.png)
![2-[4-Methyl-3-(trifluoromethyl)phenyl]oxirane](/img/structure/B13520001.png)

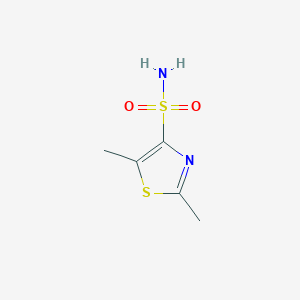


amino}acetic acid hydrochloride](/img/structure/B13520029.png)

